2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide is a structurally complex molecule featuring a tricyclic core with fused oxygen (8-oxa) and nitrogen (3,5-diaza) heterocycles. Key functional groups include a thioether (sulfanyl) bridge and an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15(2)12-13-26-22(28)21-20(17-10-6-7-11-18(17)29-21)25-23(26)30-14-19(27)24-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLCZRIHPZYUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[740The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Acetamide Linkages
Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) and its homologs (5b–5d) share functional similarities with the target compound, including sulfonamide/acetamide groups and aromatic linkages (Table 1). However, critical differences include:
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Tricyclic (8-oxa-3,5-diaza) | ~450 (estimated) | Thioether, N-phenylacetamide | 3.2 |
| 5a (Butyramide derivative) | THF + sulfamoyl | 327.4 | Sulfonamide, butyramide | 1.8 |
| 5d (Heptanamide derivative) | THF + sulfamoyl | 355.4 | Sulfonamide, heptanamide | 2.5 |
*LogP values estimated using fragment-based methods.
Ferroptosis-Inducing Compounds (FINs)
The target compound’s sulfanyl and acetamide groups may align it with ferroptosis-inducing agents, such as erastin or RSL3, which modulate redox pathways. Key distinctions include:
- Mechanism : While erastin inhibits system Xc⁻ (cystine/glutamate antiporter), the target compound’s tricyclic core could target lipid peroxidation enzymes (e.g., GPX4) or iron metabolism, warranting further mechanistic studies .
- Selectivity: The rigid tricyclic structure may reduce off-target effects compared to simpler FINs, as seen in studies where OSCC cells showed higher ferroptosis sensitivity than normal cells .
Marine-Derived Tricyclic Compounds
Marine actinomycetes produce tricyclic secondary metabolites (e.g., salternamides), which often exhibit antimicrobial or anticancer activity. Comparatively:
- Bioactivity : Salternamide E, a tricyclic alkaloid, shows cytotoxicity via DNA intercalation, while the target compound’s acetamide and thioether groups may favor protein-binding (e.g., kinase inhibition) .
- Synthesis Complexity : The target compound’s synthesis likely requires multi-step cyclization and functionalization, contrasting with microbial-derived analogs obtained via fermentation .
Biological Activity
The compound 2-{[5-(3-methylbutyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a unique tricyclic framework and various functional groups that contribute to its biological activity. The presence of the sulfanyl group and the phenylacetamide moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study evaluated the antimicrobial activity of various derivatives and found that they displayed potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 8 | 0.004 | 0.008 | Enterobacter cloacae |
| 11 | 0.011 | 0.030 | Staphylococcus aureus |
| 12 | 0.015 | 0.045 | Salmonella typhimurium |
The most active compounds showed MIC values ranging from to mg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents .
The mechanism underlying the antimicrobial activity of these compounds has been linked to their ability to inhibit key bacterial enzymes involved in cell wall synthesis and metabolism. Molecular docking studies suggest that these compounds may bind effectively to target sites in bacterial cells, disrupting essential biological processes.
Study 1: Antibacterial Efficacy
In a comparative study involving multiple derivatives, it was observed that the compound exhibited superior antibacterial efficacy compared to traditional antibiotics such as ampicillin and streptomycin. The study highlighted that the presence of specific substituents on the tricyclic structure significantly influenced antibacterial potency .
Study 2: Cytotoxicity Assessment
Cytotoxicity tests performed using MTT assays on normal human cells (MRC5) indicated that while exhibiting strong antibacterial activity, some derivatives also maintained a favorable safety profile with low cytotoxic effects at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
